(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Overview
Description
(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
The synthesis of (3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid derivatives with appropriate reagents. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boroxines.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism by which (3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity . This interaction is crucial in its application as an enzyme inhibitor and in therapeutic contexts.
Comparison with Similar Compounds
Similar compounds to (3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid include:
Phenylboronic acid: A simpler boronic acid derivative used widely in organic synthesis.
3-Formylphenylboronic acid: Another derivative with different functional groups, used in similar applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with a different substitution pattern.
Properties
IUPAC Name |
[3-fluoro-4-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c11-8-5-6(10(15)16)1-2-7(8)9(14)12-3-4-13/h1-2,5,13,15-16H,3-4H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVHZGEFMLELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCO)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660265 | |
Record name | {3-Fluoro-4-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-21-1 | |
Record name | B-[3-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-Fluoro-4-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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